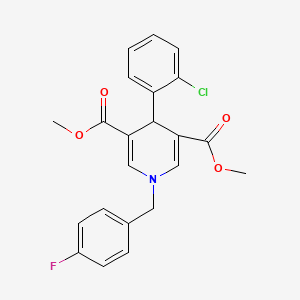
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a quinazolinone core, a morpholine ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the quinazolinone core, the introduction of the morpholine ring, and the attachment of the sulfanyl-acetamide group. Common reagents used in these reactions include butylamine, morpholine, and various acylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include sulfoxide and sulfone derivatives, dihydroquinazoline derivatives, and various substituted morpholine derivatives .
Scientific Research Applications
2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, while the sulfanyl-acetamide group contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(3-BUTYL-6-MORPHOLIN-4-YL-4-OXOQUINAZOLIN-2-YL)SULFANYL-N-CYCLOHEXYLACETAMIDE: Similar structure but with a cyclohexyl group instead of a methoxyethyl group.
2-(3-BUTYL-6-MORPHOLIN-4-YL-4-OXOQUINAZOLIN-2-YL)SULFANYL-N-(4-FLUOROPHENYL)ACETAMIDE: Contains a fluorophenyl group instead of a methoxyethyl group.
Uniqueness
The uniqueness of 2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxyethyl group enhances its solubility and potential bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H30N4O4S |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C21H30N4O4S/c1-3-4-8-25-20(27)17-14-16(24-9-12-29-13-10-24)5-6-18(17)23-21(25)30-15-19(26)22-7-11-28-2/h5-6,14H,3-4,7-13,15H2,1-2H3,(H,22,26) |
InChI Key |
NZAWNPCORSEFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/structure/B11212739.png)
![3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11212752.png)
![4H-1,4-Benzoxazine-4-acetamide, 2-ethyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-6-methyl-3-oxo-](/img/structure/B11212764.png)
![1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B11212770.png)
![9-(4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11212776.png)
![N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212790.png)
![5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11212797.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11212802.png)
![1-(4-chlorophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11212809.png)
![ethyl 4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B11212816.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B11212817.png)
![N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212818.png)
![methyl 12-(4-chlorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxylate](/img/structure/B11212821.png)

